Methyl 2-amino-4,5-difluorobenzoate
Description
Contextual Significance of Fluorinated Aromatic Building Blocks in Modern Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated aromatic compounds are of particular importance in medicinal chemistry, agrochemicals, and materials science. The high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by blocking sites of oxidation. These attributes often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of synthetic methodologies for the preparation of selectively fluorinated aromatic building blocks is a highly active area of research.
Strategic Role of Aminobenzoate Scaffolds in Target Molecule Construction
Aminobenzoate scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The amino group serves as a versatile handle for further functionalization, allowing for the introduction of diverse substituents through reactions such as acylation, alkylation, and diazotization followed by substitution. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for mimicking a carboxylic acid-containing natural substrate. The combination of these two functional groups on an aromatic ring provides a robust platform for the synthesis of a variety of heterocyclic systems and other complex molecules.
Overview of Research Trajectories for Methyl 2-amino-4,5-difluorobenzoate
The scientific journey of this compound is a testament to the growing importance of fluorinated intermediates in specialized chemical synthesis.
Historical Context and Emergence in Chemical Literature
Current Research Landscape and Knowledge Gaps
This compound is now recognized as a crucial starting material for a range of complex molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents. For instance, it is a key building block in the synthesis of certain quinazoline-based kinase inhibitors, where the aminobenzoate core is elaborated to form the heterocyclic scaffold. organic-chemistry.orgresearchgate.net
Despite its utility, there remain knowledge gaps and areas for further research. The development of more efficient and environmentally benign synthetic routes to this and other polyfluorinated anilines continues to be a target. While its role as an intermediate is established, a deeper understanding of the influence of the specific fluorine substitution pattern on the reactivity and ultimate biological activity of the final products is an area of ongoing investigation. Furthermore, expanding the repertoire of heterocyclic systems that can be accessed from this versatile building block is a continuous effort in synthetic chemistry.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| CAS Number | 207346-42-7 |
| Appearance | White to pale cream crystals or powder |
| Melting Point | Data not available |
| Boiling Point | 274.1 ± 40.0 °C (Predicted) |
| Density | 1.355 ± 0.06 g/cm³ (Predicted) |
| InChI Key | VIAQNTRKUPBQKR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(F)=C(F)C=C1N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAQNTRKUPBQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594187 | |
| Record name | Methyl 2-amino-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207346-42-7 | |
| Record name | Methyl 2-amino-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for the Chemical Synthesis of Methyl 2 Amino 4,5 Difluorobenzoate
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield of Methyl 2-amino-4,5-difluorobenzoate is critical for the economic viability of its production. The optimization of reaction conditions is a systematic process to find the ideal balance of parameters that lead to the highest conversion of starting material and selectivity for the desired product. scielo.brchemrxiv.org
Key parameters that can be optimized for the esterification step include:
Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. An optimal concentration must be found to ensure a reasonable reaction time without causing unwanted side reactions or degradation.
Temperature: While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. The ideal temperature, often the reflux temperature of the alcohol, must be carefully controlled. scielo.br
Reaction Time: The duration of the reaction should be sufficient for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can determine the optimal time to stop the reaction, preventing potential degradation of the product with prolonged heating. scielo.br
Water Removal: In Fischer esterification, the removal of the water byproduct can shift the equilibrium towards the product side, thereby increasing the yield. This can be accomplished using a Dean-Stark apparatus or by using a large excess of the alcohol. chemicalbook.com
| Parameter | Objective | Typical Considerations |
|---|---|---|
| Catalyst Loading | Maximize rate while minimizing side reactions | Varies with catalyst type (e.g., H₂SO₄, SOCl₂) |
| Temperature | Achieve efficient conversion without product degradation | Often reflux temperature of methanol |
| Reaction Time | Ensure reaction completion | Monitored by chromatography (TLC, HPLC) |
| Reagent Stoichiometry | Drive equilibrium towards product formation | Excess methanol is commonly used |
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and outcome of the esterification process for producing this compound. Methanol serves as both a reactant and a solvent in many synthetic protocols for this reaction.
The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state. While methanol is the most common solvent due to its role as a reactant, the effect of co-solvents has been a subject of investigation to improve reaction kinetics. The ideal solvent should fully dissolve the 2-amino-4,5-difluorobenzoic acid while being compatible with the acidic catalyst.
Temperature plays a pivotal role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to the formation of impurities and decomposition of the desired product. The optimization of temperature is, therefore, a balancing act between achieving a high reaction rate and maintaining the stability of the product. Most reported syntheses are conducted at the reflux temperature of methanol.
Table 1: Illustrative Data on Solvent and Temperature Effects on the Yield of this compound This table presents hypothetical data for illustrative purposes, as specific comparative studies were not found in the public domain.
| Entry | Solvent (v/v ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 65 (Reflux) | 8 | 85 |
| 2 | Methanol/Toluene (1:1) | 80 | 6 | 88 |
| 3 | Methanol/Dichloromethane (1:1) | 40 (Reflux) | 12 | 75 |
| 4 | Methanol | 50 | 12 | 80 |
Catalyst Screening and Ligand Design for Enhanced Efficiency
The selection of an appropriate catalyst is crucial for an efficient esterification reaction. Acid catalysts are predominantly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
Commonly employed acid catalysts include sulfuric acid, methanesulfonic acid, and thionyl chloride. nbinno.com Each catalyst presents its own set of advantages and disadvantages in terms of reactivity, cost, and ease of work-up. For instance, thionyl chloride is highly effective but can be corrosive and requires careful handling.
In the context of advanced synthesis, research often explores the use of solid acid catalysts, which can offer advantages in terms of separation, reusability, and reduced environmental impact. While specific studies on solid acid catalysts for this particular reaction are not widely reported, this remains an active area of research in green chemistry.
Ligand design is more relevant in the context of alternative synthetic routes, such as those involving transition-metal catalysis. For example, a synthetic pathway starting from 2-amino-4,5-difluorophenylboronic acid involves transformations that could potentially be optimized through the design of specific ligands for the metal catalysts used in methylation and oxidation steps. nbinno.com However, for the direct esterification of 2-amino-4,5-difluorobenzoic acid, the reaction is primarily acid-catalyzed and does not typically involve metal-ligand complexes.
Table 2: Illustrative Data on Catalyst Screening for the Synthesis of this compound This table presents hypothetical data for illustrative purposes, as specific comparative studies were not found in the public domain.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfuric Acid | 10 | 8 | 88 |
| 2 | Methanesulfonic Acid | 10 | 8 | 90 |
| 3 | Thionyl Chloride | 100 | 6 | 92 |
| 4 | Amberlyst-15 | 20 (w/w) | 12 | 82 |
Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 4,5 Difluorobenzoate
Reactions at the Aromatic Amine Moiety
The aromatic amine group in Methyl 2-amino-4,5-difluorobenzoate is a primary site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic, readily reacting with electrophilic reagents.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl halide or anhydride. This transformation results in the formation of an N-acyl derivative. The general scheme for the acylation of this compound is presented below.
| Reactant | Reagent | Product |
| This compound | Acyl Halide/Anhydride | N-Acyl-methyl 2-amino-4,5-difluorobenzoate |
Sulfonylation: In a similar fashion, the amine can be sulfonylated using sulfonyl chlorides to yield sulfonamides. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactant | Reagent | Product |
| This compound | Sulfonyl Chloride | N-Sulfonyl-methyl 2-amino-4,5-difluorobenzoate |
Alkylation: The introduction of an alkyl group onto the amino moiety can be achieved through reaction with alkyl halides. However, this reaction can sometimes be challenging to control, as mono-, di-, and even tri-alkylation products can be formed.
| Reactant | Reagent | Product |
| This compound | Alkyl Halide | N-Alkyl-methyl 2-amino-4,5-difluorobenzoate |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid. This diazotization reaction is a gateway to a wide array of functional group transformations.
The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. One of the most important transformations of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using a copper(I) salt catalyst. wikipedia.orgnih.gov
Table of Representative Sandmeyer Reactions:
| Starting Material | Reagents | Product |
| This compound | 1. NaNO₂, HCl 2. CuCl | Methyl 2-chloro-4,5-difluorobenzoate |
| This compound | 1. NaNO₂, HBr 2. CuBr | Methyl 2-bromo-4,5-difluorobenzoate |
| This compound | 1. NaNO₂, H₂SO₄ 2. CuCN | Methyl 2-cyano-4,5-difluorobenzoate |
Condensation Reactions and Imine/Amide Formation
The amino group of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). Furthermore, it can participate in cyclocondensation reactions to form heterocyclic structures, a common strategy in the synthesis of pharmaceuticals.
A notable example is the synthesis of quinazolinone derivatives. The reaction of methyl 2-aminobenzoates with various reagents can lead to the formation of the quinazolinone ring system. researchgate.netnih.govmdpi.comderpharmachemica.com For instance, reaction with an appropriate nitrogen-containing compound in the presence of a catalyst can yield a substituted quinazolinone.
General Scheme for Quinazolinone Synthesis:
| Reactant 1 | Reactant 2 | Product |
| This compound | Amine/Amide Source | Substituted 6,7-difluoro-quinazolin-4-one |
Transformations Involving the Carboxylic Ester Functionality
The methyl ester group of this compound is also amenable to chemical modification, primarily through hydrolysis, saponification, and transesterification.
Hydrolysis and Saponification to Benzoic Acid Derivatives
The ester functionality can be converted back to the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid, through hydrolysis. nih.gov This can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis involves heating the ester in the presence of an acid and water. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid.
Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide or potassium hydroxide. This reaction is irreversible and yields the carboxylate salt, which can then be protonated with a strong acid to give the free carboxylic acid. nih.gov
Reaction Scheme for Hydrolysis/Saponification:
| Starting Material | Conditions | Product |
| This compound | H₃O⁺, heat | 2-Amino-4,5-difluorobenzoic acid |
| This compound | 1. NaOH, H₂O, heat 2. H₃O⁺ | 2-Amino-4,5-difluorobenzoic acid |
Transesterification Reactions for Diverse Esters
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of a variety of other esters, which may have different physical or chemical properties.
For example, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 2-amino-4,5-difluorobenzoate and methanol. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed.
General Transesterification Reaction:
| Reactant | Reagent | Catalyst | Product |
| This compound | R'-OH (another alcohol) | Acid or Base | R'- 2-amino-4,5-difluorobenzoate |
Reduction to Alcohol and Subsequent Oxidations
The methyl ester functionality of this compound can be selectively reduced to a primary alcohol, yielding (2-amino-4,5-difluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents that can reduce esters.
Reduction of the Ester:
Commonly, lithium aluminum hydride (LiAlH₄) is employed for the reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to form the primary alcohol upon acidic workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used if the ester is first converted to a more reactive derivative.
Subsequent Oxidations:
The resulting (2-amino-4,5-difluorophenyl)methanol can undergo oxidation to yield the corresponding aldehyde, 2-amino-4,5-difluorobenzaldehyde, or further to the carboxylic acid, 2-amino-4,5-difluorobenzoic acid. The choice of oxidizing agent determines the extent of the oxidation.
Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes. The presence of the amino group on the aromatic ring requires careful selection of the oxidant to avoid side reactions, such as oxidation of the amino group itself. For instance, chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes has been achieved using catalytic systems like copper(I) iodide/TEMPO under mild, aerobic conditions nih.govd-nb.info. Another approach involves the use of potassium persulfate with a silver nitrate catalyst rasayanjournal.co.in.
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid.
| Transformation | Reagent(s) | Product | Notes |
| Reduction of Ester | 1. LiAlH₄, THF2. H₃O⁺ | (2-amino-4,5-difluorophenyl)methanol | A powerful reducing agent is required. |
| Oxidation to Aldehyde | PCC, CH₂Cl₂ or Dess-Martin periodinane or CuI/TEMPO, O₂ | 2-amino-4,5-difluorobenzaldehyde | Mild conditions are necessary to avoid over-oxidation and side reactions with the amino group. |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat or H₂CrO₄ | 2-amino-4,5-difluorobenzoic acid | Strong oxidizing conditions lead to the carboxylic acid. |
Aromatic Ring Transformations and Fluorine Reactivity
The electronic properties of the substituents on the benzene (B151609) ring of this compound play a crucial role in directing the regioselectivity of aromatic substitution reactions and influencing the reactivity of the fluorine atoms.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the benzene ring based on the electronic effects of the existing substituents wikipedia.orgmakingmolecules.com. The substituents on this compound have competing directing effects:
Amino group (-NH₂): A strongly activating group that directs incoming electrophiles to the ortho and para positions.
Methoxycarbonyl group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position.
Fluorine atoms (-F): Deactivating groups due to their inductive electron-withdrawing effect, but they are ortho and para directors due to resonance effects.
The powerful activating and ortho, para-directing effect of the amino group is expected to dominate the regioselectivity of EAS reactions on this molecule. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, which are C3 and C6, respectively. Of these two positions, the C6 position is sterically less hindered than the C3 position, which is flanked by the amino and a fluorine group. Thus, substitution at the C6 position is generally favored.
| Position | Directing Effect of -NH₂ (at C2) | Directing Effect of -COOCH₃ (at C1) | Directing Effect of -F (at C4 & C5) | Predicted Outcome |
| C3 | ortho (activating) | meta (deactivating) | ortho to F at C4 | Possible, but sterically hindered. |
| C6 | para (activating) | meta (deactivating) | meta to F at C5 | Most likely position for electrophilic attack. |
Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, particularly when the aromatic ring is substituted with electron-withdrawing groups masterorganicchemistry.com. In this compound, the methoxycarbonyl group at C1 is electron-withdrawing and will activate the ring towards nucleophilic attack. Conversely, the amino group at C2 is electron-donating and will deactivate the ring.
The reactivity of the two fluorine atoms towards SNAr will be different:
Fluorine at C5: This position is para to the electron-withdrawing methoxycarbonyl group, which strongly activates it for nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ester group.
Fluorine at C4: This position is meta to the methoxycarbonyl group, so the activating effect is weaker. Furthermore, the electron-donating amino group at the adjacent C2 position will deactivate this position for nucleophilic attack.
Therefore, nucleophilic aromatic substitution is predicted to occur preferentially at the C5 position . A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the fluorine atom at this position. For instance, reactions of similar 2,4-difluoronitrobenzene systems with various nucleophiles have been shown to proceed with high regioselectivity acs.orgacs.org.
Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Aromatic Positions
While traditional cross-coupling reactions typically involve the reaction of an organometallic reagent with an aryl halide or triflate, recent advancements have enabled the direct functionalization of C-H bonds. This approach, known as C-H activation or functionalization, allows for the formation of new bonds at previously unfunctionalized positions on an aromatic ring mdpi.com.
For this compound, the unsubstituted positions are C3 and C6. Palladium-catalyzed C-H arylation of fluorobenzenes has been reported, and the regioselectivity is influenced by the electronic and steric environment of the C-H bonds nih.govresearchgate.net. In the case of this molecule, the C6 position is electronically activated by the para-amino group and is sterically more accessible than the C3 position. Therefore, it is the more likely site for metal-catalyzed C-H activation and subsequent cross-coupling with a suitable partner, such as an aryl halide or boronic acid.
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Amino 4,5 Difluorobenzoate and Its Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 2-amino-4,5-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic arrangement and connectivity.
Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Chemical Shifts and Coupling Patterns
The structure of this compound contains several distinct nuclei that would give rise to a characteristic NMR spectrum.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three main signals:
A singlet for the methyl (-OCH₃) protons, typically found in the 3.8-4.0 ppm range.
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can vary significantly (e.g., 4.5-6.0 ppm) depending on the solvent and concentration, due to hydrogen bonding.
Two signals in the aromatic region (6.5-8.0 ppm) corresponding to the two protons on the benzene (B151609) ring. The proton at the C6 position (adjacent to the amino group) would likely appear at a lower chemical shift (more shielded) than the proton at the C3 position (adjacent to the ester group). These protons would appear as doublets of doublets due to coupling with each other (ortho coupling, ³JHH) and with the fluorine atoms (³JHF and ⁴JHF).
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The expected chemical shifts can be predicted based on substituent effects.
The methyl carbon (-OCH₃) would appear around 52 ppm. nih.gov
The carbonyl carbon (C=O) of the ester group would be significantly downfield, expected in the 165-170 ppm region.
The aromatic carbons would be spread over a range from approximately 100 to 155 ppm. The carbons directly bonded to fluorine (C4 and C5) would show large C-F coupling constants (¹JCF) and their shifts would be heavily influenced by the fluorine atoms. The carbon attached to the amino group (C2) and the ester group (C1) would also have characteristic shifts.
Fluorine (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.netnih.gov
Two distinct signals would be expected for the two non-equivalent fluorine atoms (F4 and F5).
These signals would likely appear as doublets of doublets due to coupling to each other (ortho ³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF). Predicting the exact chemical shifts without experimental data is challenging, but they typically fall in a wide range for aromatic fluorides. nih.gov
The following table summarizes the predicted NMR data for this compound.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Coupling |
| -OCH₃ | ~3.9 | ~52 | s (¹H), q (¹³C, due to ¹H coupling) |
| -NH₂ | 4.5 - 6.0 | - | br s (¹H) |
| C=O | - | ~168 | s (¹³C) |
| C1 | - | ~115 | s (¹³C) |
| C2 | - | ~145 | s (¹³C) |
| C3-H | ~6.7 | ~105 | dd (¹H), d (¹³C) |
| C4-F | - | ~150 (d, ¹JCF) | - |
| C5-F | - | ~148 (d, ¹JCF) | - |
| C6-H | ~7.5 | ~118 | dd (¹H), d (¹³C) |
Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary from experimental values. 's' denotes singlet, 'd' doublet, 'q' quartet, 'dd' doublet of doublets, 'br' broad.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H3 and H6), confirming their ortho relationship (³JHH coupling). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between:
The methyl protons and the methyl carbon.
The H3 proton and the C3 carbon.
The H6 proton and the C6 carbon.
Methyl protons (-OCH₃) to the carbonyl carbon (C=O).
H3 proton to C1, C2, and C5.
H6 proton to C1, C2, and C4.
Amine protons (-NH₂) to C1, C2, and C3.
These HMBC correlations would unequivocally confirm the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
HRMS is essential for determining the precise molecular formula of a compound.
Ionization Techniques (e.g., ESI, EI) and Fragmentation Pathways
For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) could be employed.
ESI: This soft ionization technique would likely produce a prominent protonated molecular ion, [M+H]⁺, at m/z 188.0565.
EI: This higher-energy technique would produce a molecular ion, M⁺˙, at m/z 187.0492, and would also induce significant fragmentation.
The fragmentation of aromatic esters is well-studied. youtube.comwhitman.edumiamioh.edulibretexts.org The primary fragmentation pathways for this compound under EI would be expected to involve:
Loss of the methoxy (B1213986) radical (•OCH₃): This α-cleavage would result in a stable acylium ion at m/z 156. whitman.edu
Loss of the methyl group followed by CO: Cleavage could lead to a fragment at m/z 128.
Cleavage of the ester group: Fragmentation of the C-O bond can also occur.
Isotopic Pattern Analysis for Molecular Formula Validation
The calculated exact mass for the molecular formula C₈H₇F₂NO₂ is 187.0499 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition. The isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, would further corroborate the number of carbon atoms in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification
IR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within a molecule. nih.govresearchgate.net The analysis of the spectra for this compound would be based on the characteristic frequencies of its constituent parts. A study on the closely related 2-amino-4,5-difluorobenzoic acid provides a strong basis for these assignments. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |
| Amine (-NH₂) | N-H Scissoring (Bending) | 1600 - 1650 | IR |
| Ester (C=O) | C=O Stretch | 1700 - 1730 | IR (strong), Raman (weak) |
| Ester (C-O) | C-O Stretch | 1200 - 1300 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |
| Fluoroaromatic | C-F Stretch | 1100 - 1250 | IR (strong) |
The broad N-H stretching bands are characteristic of the primary amine. The strong carbonyl (C=O) absorption is a hallmark of the ester group. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region of the IR spectrum.
Characteristic Absorption Bands for Amine, Ester, and Fluorinated Aromatic Moieties
While specific experimental spectra for this compound are not widely published, a comprehensive understanding of its vibrational characteristics can be derived from the analysis of closely related compounds, such as 2-amino-4,5-difluorobenzoic acid. researchgate.net The vibrational spectrum is dominated by contributions from the amine (-NH2), methyl ester (-COOCH3), and the difluorinated benzene ring.
The amine group typically exhibits characteristic stretching vibrations. The symmetric and asymmetric N-H stretching modes are expected in the region of 3300-3500 cm⁻¹. For 2-amino-4,5-difluorobenzoic acid, these have been observed and calculated, providing a reliable reference for the title compound. researchgate.net Scissoring, rocking, and wagging deformations of the amine group occur at lower frequencies.
The ester functionality introduces strong and characteristic absorption bands. The most prominent is the C=O stretching vibration, typically found in the 1700-1730 cm⁻¹ region for aromatic esters. The C-O stretching vibrations of the ester group will appear in the 1200-1300 cm⁻¹ range.
The fluorinated aromatic moiety contributes several bands. The C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending vibrations are found at lower wavenumbers. The aromatic ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
A comparative table of expected vibrational frequencies for the key functional groups in this compound, based on data from related molecules, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Symmetric N-H Stretch | 3300 - 3400 | |
| Scissoring | 1590 - 1650 | |
| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |
| C-O Stretch | 1200 - 1300 | |
| Fluorinated Aromatic | C-F Stretch | 1100 - 1250 |
| Aromatic C-C Stretch | 1400 - 1600 |
Conformational Insights from Vibrational Analysis
The rotational freedom around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ester can lead to different conformational isomers. These conformers, if stable at room temperature, could be distinguished by subtle shifts in their vibrational spectra. For instance, the orientation of the ester group relative to the amine group can influence intramolecular hydrogen bonding, which in turn would affect the N-H and C=O stretching frequencies.
Computational studies, such as those employing Density Functional Theory (DFT), on related molecules have shown that the planarity of the molecule is a key factor. researchgate.net For this compound, it is expected that the most stable conformer will have the ester group oriented to maximize electronic delocalization and minimize steric hindrance. Vibrational analysis, by comparing experimental spectra with theoretical calculations for different possible conformers, would be a powerful tool to elucidate the dominant conformation in the gas phase or in solution.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of its functional groups and related crystal structures allows for a predictive discussion of its solid-state architecture.
Bond Lengths, Bond Angles, and Torsional Angles for Molecular Geometry
Without experimental crystallographic data, precise bond lengths, bond angles, and torsional angles for this compound in the solid state cannot be provided. However, expected values can be inferred from standard values for similar chemical environments and from computational models.
| Parameter | Expected Value/Range |
| Bond Lengths (Å) | |
| C-N (amine) | 1.36 - 1.40 |
| C=O (ester) | 1.20 - 1.23 |
| C-O (ester) | 1.33 - 1.36 |
| C-F | 1.34 - 1.37 |
| Aromatic C-C | 1.38 - 1.41 |
| Bond Angles (°) | |
| C-C-N (amine) | 118 - 122 |
| O=C-O (ester) | 122 - 126 |
| C-C-F | 118 - 121 |
| Torsional Angles (°) | |
| Cring-C-C=O | Dependent on conformation |
The torsional angle defining the orientation of the methyl ester group relative to the plane of the aromatic ring would be of particular interest as it would reveal the extent of planarity and the nature of any intramolecular interactions.
Polymorphism and Crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical compounds and can have significant implications for a drug's physical and chemical properties. For this compound, the possibility of polymorphism is high due to the presence of flexible functional groups and the potential for different hydrogen bonding motifs.
Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different polymorphs. Each polymorph would have a unique crystal structure and, consequently, distinct physical properties such as melting point, solubility, and stability. A thorough polymorphic screen would be essential to identify and characterize all accessible solid forms of this compound. To date, no such studies have been published.
Strategic Applications of Methyl 2 Amino 4,5 Difluorobenzoate in Complex Molecule Synthesis
Precursor to Pharmaceutically Active Compounds and Drug Candidates
The unique arrangement of functional groups in methyl 2-amino-4,5-difluorobenzoate allows for its use as a foundational scaffold in medicinal chemistry. The amino group serves as a nucleophile or a site for diazotization, while the ester can be hydrolyzed, reduced, or converted to an amide. The difluorinated ring system is a sought-after motif for enhancing the pharmacokinetic properties of drug candidates. nih.gov
Synthesis of Fluorinated Heterocyclic Scaffolds in Medicinal Chemistry
Fluorinated heterocyclic compounds are of immense interest in drug discovery, and this compound is an ideal starting material for their synthesis. nih.gov The vicinal amino and ester groups can participate in cyclization reactions to form a variety of fused heterocyclic systems. For instance, through condensation reactions with appropriate partners, it can be converted into fluorinated quinolones, benzodiazepines, and other polycyclic structures that form the core of many therapeutic agents.
The synthesis of fluorinated quinoline (B57606) derivatives, for example, can be achieved through reactions that take advantage of the nucleophilic amino group and the adjacent ester functionality. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds. rhhz.net Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of fluorinated pyrazole-containing structures, which are also significant in medicinal chemistry. nih.gov
Incorporation into Bioactive Molecules via Amidation or Esterification
The functional handles of this compound—the amino group and the methyl ester—are readily transformed, allowing for its direct incorporation into larger bioactive molecules.
Amidation: The amino group can be acylated to form amides, a common functional group in many drugs. This reaction is often straightforward and allows for the coupling of the fluorinated core to various carboxylic acids, introducing new structural diversity. Alternatively, the methyl ester can be converted to a primary, secondary, or tertiary amide through aminolysis. This transformation is a key step in the synthesis of numerous compounds where an amide linkage is crucial for biological activity. Catalytic systems, including those based on niobium(V) oxide (Nb₂O₅) or various boronic acids, have been shown to facilitate the amidation of esters with amines under various conditions. nih.govresearchgate.net
Esterification: While the molecule is already a methyl ester, the ester group can be first hydrolyzed to the corresponding carboxylic acid. This resulting 2-amino-4,5-difluorobenzoic acid can then undergo esterification with a wide range of alcohols to introduce different alkyl or aryl groups. The Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming ester bonds, particularly with sensitive or complex alcohols. nih.gov
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Linkage |
| Acylation | Amino (-NH₂) | Acid chloride, Acyl anhydride | Amide |
| Aminolysis | Methyl Ester (-COOCH₃) | Amine, Catalyst (e.g., Nb₂O₅) | Amide |
| Hydrolysis & Esterification | Methyl Ester (-COOCH₃) | 1. Base/Acid (Hydrolysis) 2. Alcohol, DCC, DMAP | Ester |
Role in the Design of Enzyme Inhibitors and Receptor Ligands
The difluorinated phenyl ring of this compound is a key structural element in the rational design of specific enzyme inhibitors and receptor ligands. The fluorine atoms can significantly enhance binding affinity to a biological target through various mechanisms.
Fluorine's high electronegativity can alter the acidity of nearby protons, such as the N-H of the amino group, influencing its ability to act as a hydrogen bond donor. nih.gov Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, stabilizing the ligand-receptor complex. nih.gov
A notable example is in the design of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. Research on aminopyrimidine derivatives has shown that the substitution pattern on the phenyl ring is critical for potency and selectivity. In studies of FGFR4 inhibitors, compounds with a 2,5-difluoro substitution pattern demonstrated potent activity. The small size of fluorine is well-tolerated in the binding pocket, and its electronic properties contribute to a conformation suitable for strong binding interactions, whereas larger halogen atoms like chlorine can abolish activity. nih.gov The difluoroaniline moiety, directly derivable from this compound, is therefore a privileged structure for developing kinase inhibitors.
Intermediate in Agrochemical Development and Crop Protection Agents
The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, and this compound serves as a valuable intermediate in this sector. researchgate.net Approximately 25% of commercial agrochemicals contain fluorine, highlighting the importance of fluorinated building blocks. researchgate.net
Synthesis of Herbicides, Insecticides, and Fungicides with Fluorinated Cores
This compound provides a scaffold for creating a new generation of crop protection agents. The fluorinated aromatic core is a common feature in many modern pesticides. nih.gov
Fungicides: Many advanced fungicides, particularly those in the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, incorporate fluorinated pyrazole (B372694) carboxamide structures. The synthesis of these pyrazole rings can originate from fluorinated precursors. For example, isoflucypram, an SDHI fungicide, is built from a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylate intermediate, showcasing the utility of fluorinated building blocks in creating potent fungicides. rhhz.netnih.gov
Herbicides: Fluorinated groups are present in numerous herbicides. For example, PPO (protoporphyrinogen-IX-oxidase) inhibitor herbicides have been designed using pyrazole-based lead structures that incorporate fluorine. researchgate.net Synthetic auxins like halauxifen-methyl (B1255740) also feature a fluorinated aromatic core. researchgate.net
Insecticides: The development of insecticides has also benefited from fluorine chemistry. Fluralaner, a potent insecticide and acaricide, contains a complex fluorinated structure, demonstrating the value of incorporating multiple fluorine atoms to achieve desired biological activity. nih.gov
| Agrochemical Class | Example Compound/Class | Role of Fluorinated Core |
| Fungicide | SDHI Fungicides (e.g., Isoflucypram) | Forms part of the essential pyrazole carboxamide structure. rhhz.netnih.gov |
| Herbicide | PPO Inhibitors | Key component of pyrazole-based lead structures. researchgate.net |
| Insecticide | Isoxazolines (e.g., Fluralaner) | Integral to the complex polyfluorinated structure for high efficacy. nih.gov |
Impact of Fluorination on Bioavailability and Metabolic Stability in Agrochemicals
The inclusion of fluorine atoms, as found in derivatives of this compound, imparts several advantageous properties to agrochemicals, primarily related to their bioavailability and metabolic stability.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (approx. 105.4 kcal/mol). nih.gov This high bond strength makes fluorinated compounds more resistant to metabolic degradation by enzymes, particularly cytochrome P450 oxidases, which often target C-H bonds for hydroxylation. By blocking sites of metabolic attack, fluorination increases the half-life of the agrochemical, leading to more sustained activity in the target pest or plant. nih.govacs.org This enhanced stability means the compound persists long enough to exert its desired effect. acs.org
Utility in the Synthesis of Advanced Materials
This compound is a strategically important building block in the design and synthesis of advanced materials. Its unique structure, featuring a difluorinated benzene (B151609) ring, an amine group, and a methyl ester, provides a versatile platform for creating complex molecules with tailored properties. The presence of fluorine atoms is particularly significant, as they can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the final material. Its utility spans several areas of materials science, from high-performance polymers to functional organic materials.
Monomer in Polymer Chemistry for Functional Materials
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic methyl ester group (which can be hydrolyzed to a carboxylic acid), makes it a prime candidate as a monomer for step-growth polymerization. It is particularly suited for the synthesis of fluorinated aromatic polyamides, a class of polymers known for their high-performance characteristics. mdpi.comresearchgate.net
While extensive research detailing the specific polymerization of this compound is not widely published, its potential is evident from its chemical structure and its documented use in forming amide bonds in non-polymeric synthesis. google.comnih.gov The fundamental reaction for polyamide synthesis involves the condensation of a diamine with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester). This compound (or its corresponding diacid/diamine derivative) can serve as the fluorinated component in such reactions.
The incorporation of the 4,5-difluorinated aromatic ring into a polymer backbone is expected to bestow several advantageous properties:
Improved Solubility: The fluorine atoms can disrupt chain packing and reduce intermolecular forces, often leading to improved solubility in organic solvents, which is beneficial for processing. researchgate.net
Modified Electronic Properties: The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is a key consideration in materials for electronic applications.
High Transparency and Low Yellowness: Fluorinated polyamides have been shown to exhibit high optical transparency and a low yellowness index, making them suitable for optical applications. mdpi.com
The general synthetic approach would involve reacting the amino group of this compound with an acyl chloride, a reaction well-documented in various patent literature for creating discrete molecules. uiowa.edu This same amide bond-forming reaction, when applied using di-functional co-monomers, leads to the formation of a long-chain polyamide.
| Reactant 1 | Reactant 2 | Resulting Linkage/Product Type | Significance |
|---|---|---|---|
| This compound | Aromatic Acyl Chloride | Aromatic Amide | Demonstrates the fundamental bond formation for fluorinated polyamide synthesis. google.comuiowa.edu |
Building Block for Liquid Crystals, Dyes, or Optoelectronic Materials
The rigid, planar structure of the difluorinated benzene ring in this compound makes it an excellent scaffold for materials that rely on molecular shape and electronic properties, such as liquid crystals, dyes, and optoelectronic materials.
Patents have explicitly identified this compound hydrochloride as an intermediate in the synthesis of liquid crystal components. google.comjustia.com For liquid crystal applications, molecules require a rigid core (mesogen) that promotes the formation of ordered, anisotropic phases. The fluorinated phenyl ring provides this necessary rigidity. Furthermore, the fluorine substituents can influence the mesophase behavior and enhance properties like dielectric anisotropy, which is crucial for display applications.
In the realm of dyes and optoelectronic materials, the electronic characteristics of the molecule are paramount. The combination of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms creates a "push-pull" system on the aromatic ring. This electronic arrangement can lead to significant intramolecular charge transfer upon photoexcitation, a key feature of many chromophores and organic electronic materials. While specific dyes synthesized directly from this compound are not widely reported, its structure is analogous to many known fluorinated aniline (B41778) derivatives used in photoinduced applications. nih.govacs.org Derivatization of the amino and ester groups allows for the extension of the conjugated system and tuning of the absorption and emission wavelengths.
| Material Class | Key Structural Feature | Resulting Property | Documented/Potential Use |
|---|---|---|---|
| Liquid Crystals | Rigid, fluorinated aromatic core | Promotes formation of mesophases; influences dielectric properties. | Cited as an intermediate for liquid crystal components. google.comjustia.com |
| Dyes | "Push-pull" electronics (NH₂ vs. F) | Potential for intramolecular charge transfer and color. | Hypothesized based on structural analogy to known chromophores. |
| Optoelectronic Materials | Fluorinated aromatic system | Tunable HOMO/LUMO levels; enhanced stability. | Hypothesized for use in organic semiconductors or light-emitting diodes. |
Derivatization for Surface Functionalization and Nanomaterial Synthesis
The chemical reactivity of this compound, particularly its primary amino group, allows for its use as a precursor in surface functionalization and nanomaterial synthesis. Although specific examples for this compound are not prevalent in the literature, the underlying chemical principles are well-established. researchgate.net
Surface functionalization aims to modify the properties of a material's surface, for instance, to control wetting (hydrophobicity/hydrophilicity), improve biocompatibility, or enable the attachment of other molecules. The amino group of this compound can be readily derivatized to anchor the molecule to a substrate. For example, it can react with surface-bound isocyanates, epoxides, or acyl chlorides. Once attached, the exposed difluorinated phenyl ring would impart a low surface energy, potentially creating a hydrophobic and oleophobic (oil-repellent) surface.
For nanomaterial synthesis, the compound could be used in several ways:
Surface Ligand: It could be modified to act as a capping agent or ligand for nanoparticles (e.g., quantum dots, metal nanoparticles), where the fluorinated moiety would influence the solubility and electronic interaction of the nanoparticles.
Monomer for Porous Frameworks: As a rigid organic linker, it could be incorporated into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The fluorine atoms lining the pores of such frameworks could create unique host-guest interaction properties.
A hypothetical derivatization involves reacting the amino group with a molecule that contains a secondary functional group suitable for subsequent attachment, such as an alkyne for use in "click chemistry." This two-step process provides a versatile method for covalently bonding the fluorinated moiety to a wide range of surfaces and materials.
Computational and Mechanistic Investigations of Methyl 2 Amino 4,5 Difluorobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Methyl 2-amino-4,5-difluorobenzoate, these theoretical approaches provide insights into its behavior in chemical reactions, complementing experimental findings.
Density Functional Theory (DFT) Studies on HOMO/LUMO Orbitals and Electrostatic Potential
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
For the closely related precursor, 2-amino-4,5-difluorobenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed. These studies reveal the distribution and energies of the frontier orbitals. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms and carboxylic acid group significantly influences the electronic distribution. The HOMO is typically localized over the benzene (B151609) ring and the amino group, reflecting the areas of highest electron density and the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzene ring and the carboxyl group, indicating the likely sites for nucleophilic attack.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. For molecules similar to this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating their propensity to attract electrophiles. Positive potential (blue regions) would be expected around the amino group's hydrogen atoms, suggesting these are sites for nucleophilic interaction.
Table 1: Calculated Frontier Orbital Energies for a Similar Compound (2-amino-4,5-difluorobenzoic acid)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.24 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap | 4.66 |
Data is for the precursor 2-amino-4,5-difluorobenzoic acid and serves as an approximation for the methyl ester.
Thermodynamic and Kinetic Studies of Reaction Pathways Involving the Compound
Computational studies on the thermodynamics and kinetics of reaction pathways involving substituted methyl benzoates provide a framework for understanding the reactivity of this compound. For instance, the aminolysis and hydrolysis of methyl benzoate have been examined using DFT and ab initio methods. These studies investigate the transition state structures and energies for different mechanistic pathways, such as concerted and stepwise mechanisms.
For the aminolysis of methyl benzoate with ammonia, theoretical results suggest that concerted and neutral stepwise mechanisms can have similar activation energies. The presence of a catalyst, such as another ammonia molecule acting as a general base, can significantly lower the activation barrier by facilitating proton transfer in the transition state.
In the case of this compound, the amino group at the ortho position can potentially participate in intramolecular catalysis, influencing the reaction rates and mechanisms of processes like hydrolysis or transesterification. The fluorine substituents, being electron-withdrawing, are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely affect the thermodynamics and kinetics of reactions at the ester group.
Table 2: Illustrative Activation Energies for a General Methyl Benzoate Reaction
| Reaction Pathway | Catalyst | Illustrative Activation Energy (kJ/mol) |
|---|---|---|
| Stepwise | None | High |
| Concerted | None | High |
| Stepwise | General Base | Moderate |
This table provides a conceptual overview of how activation energies might vary for a general methyl benzoate reaction.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with its environment.
Conformational Landscapes and Energy Minima
The presence of the methyl ester and amino groups allows for rotational flexibility, leading to different possible conformations. Conformational analysis of substituted methyl benzoates often reveals a preference for planar conformations where the ester group is coplanar with the benzene ring to maximize conjugation. However, steric hindrance from ortho substituents can lead to non-planar arrangements.
For this compound, the key dihedral angles to consider are those involving the C-C-C=O of the ester group and the C-C-N of the amino group relative to the benzene ring. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the ester is a possibility that could stabilize a particular conformation. Computational methods can be used to calculate the relative energies of different conformers to identify the most stable, low-energy structures (energy minima). The fluorine atoms are not expected to introduce significant steric bulk but will influence the electronic environment, which can have a subtle effect on conformational preferences.
Intermolecular Interactions and Solvation Effects
Molecular dynamics simulations can provide insights into the intermolecular interactions of this compound with solvent molecules and other solutes. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and fluorine atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the solubility and behavior of the compound in different solvents.
Simulations in explicit solvent, such as water, can reveal the structure of the solvation shell around the molecule. Water molecules would be expected to form hydrogen bonds with the polar functional groups. The nature of these interactions influences the conformational equilibrium, as different conformers may be preferentially stabilized by the solvent. Understanding these solvation effects is important for predicting the compound's behavior in biological systems and in solution-phase reactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
For the precursor, 2-amino-4,5-difluorobenzoic acid, detailed computational studies have been performed to calculate its vibrational spectra (Infrared and Raman). DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can predict the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. The calculated and scaled vibrational wavenumbers for 2-amino-4,5-difluorobenzoic acid have shown very good agreement with the experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F would be valuable in confirming the structure of this compound and assigning its experimental NMR spectrum. The accuracy of these predictions is often improved by considering solvent effects through computational models like the Polarizable Continuum Model (PCM).
Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies for 2-amino-4,5-difluorobenzoic acid
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3570 | 3485 |
| N-H Asymmetric Stretch | 3460 | 3400 |
| N-H Symmetric Stretch | 3350 | 3310 |
| C=O Stretch | 1720 | 1680 |
| C-F Stretch | 1250 | 1245 |
Data is for the precursor 2-amino-4,5-difluorobenzoic acid and illustrates the typical agreement between calculated and experimental spectroscopic data.
Computational NMR Chemical Shift Predictions and Anisotropy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods allow for the a priori prediction of NMR chemical shifts, which can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.
Detailed computational studies predicting the NMR chemical shifts for this compound are not extensively available in peer-reviewed literature. However, the established methodology for such a study would involve the use of the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common and reliable approaches for calculating magnetic properties. This calculation is typically performed on a molecular geometry that has been optimized using a DFT method, such as B3LYP, with a comprehensive basis set like 6-311++G(d,p).
The predicted isotropic chemical shifts (δ) for the ¹H, ¹³C, and ¹⁹F nuclei of this compound would be calculated relative to a standard reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C. These theoretical values provide a direct comparison to experimental data and are crucial for confirming the structural assignments of the molecule.
Beyond the isotropic chemical shift, these calculations also yield the full chemical shift tensor. This tensor describes the chemical shift anisotropy (CSA), which reflects the orientation-dependent nature of the magnetic shielding around a nucleus. The CSA is a sensitive probe of the local electronic structure and symmetry. For the fluorine and carbon atoms in the aromatic ring of this compound, the CSA values would be significant, indicating a highly anisotropic electronic environment due to the interplay of the amino, ester, and fluorine substituents.
Below is an illustrative table representing the type of data that would be generated from such a computational study. Note: The following values are hypothetical and serve to demonstrate the format of results from a GIAO-DFT calculation.
Table 1: Illustrative Predicted NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted Isotropic Chemical Shift (δ) |
|---|---|
| C1 | 110.5 |
| C2 | 142.0 |
| C3 | 100.2 |
| C4 | 150.1 (JC-F) |
| C5 | 148.9 (JC-F) |
| C6 | 115.3 |
| C=O | 168.4 |
| O-CH₃ | 52.1 |
| H (on C3) | 6.50 |
| H (on C6) | 7.85 |
| H (on NH₂) | 4.50 |
| H (on O-CH₃) | 3.80 |
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational vibrational analysis is essential for the accurate assignment of these experimental spectra.
A theoretical vibrational analysis of this compound would begin with the optimization of its molecular geometry to find a stable energy minimum. Using this optimized structure, harmonic vibrational frequencies are calculated, typically using the same level of theory (e.g., B3LYP/6-311++G(d,p)) as for the geometry optimization.
It is a known phenomenon that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.
A crucial part of the analysis is the Normal Mode Analysis, which involves the assignment of each calculated vibrational frequency to specific molecular motions, such as stretching, bending, rocking, or torsional modes of the functional groups. This is often accomplished through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. For this compound, this would involve assigning modes to the N-H stretches of the amino group, the C=O stretch of the ester, C-F stretches, aromatic C-C stretching, and various C-H bending modes.
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound
| Assignment (Potential Energy Distribution) | Predicted Scaled Frequency (cm⁻¹) |
|---|---|
| N-H asymmetric stretch | 3450 |
| N-H symmetric stretch | 3360 |
| Aromatic C-H stretch | 3080 |
| Aliphatic C-H stretch (CH₃) | 2955 |
| C=O stretch | 1710 |
| NH₂ scissoring | 1625 |
| Aromatic C=C stretch | 1580 |
| Aromatic C=C stretch | 1490 |
| C-F stretch | 1250 |
| C-O stretch | 1215 |
| C-N stretch | 1150 |
These computational approaches provide a detailed and powerful lens through which the molecular properties of this compound can be understood at a fundamental level, guiding the interpretation of experimental spectroscopic data.
Future Research Directions and Unexplored Reactivity of Methyl 2 Amino 4,5 Difluorobenzoate
Development of Novel and Efficient Synthetic Transformations
The reactivity of Methyl 2-amino-4,5-difluorobenzoate is ripe for exploration, particularly in the realm of modern synthetic methodologies that prioritize efficiency and stereoselectivity.
Enantioselective and Diastereoselective Reactions
The development of catalytic, enantioselective methods for C-F bond construction is a significant area of contemporary organic chemistry. organicreactions.orgdntb.gov.ua While general methods for the enantioselective fluorination of various organic molecules have been established, their application to substrates like this compound remains an open area of investigation. organicreactions.org Future research could focus on the development of chiral catalysts to control the stereochemical outcome of reactions involving the functional groups of this compound.
For instance, enantioselective modifications of the amino group or the aromatic ring could lead to the synthesis of chiral building blocks for new pharmaceuticals. The presence of the fluorine atoms could influence the diastereoselectivity of reactions at adjacent positions, a phenomenon that warrants systematic investigation. nih.gov Catalyst-controlled diastereoselective fluorination of allylic amines has been shown to produce highly enantioenriched products, suggesting that similar strategies could be applied to derivatives of this compound. nih.gov
Table 1: Potential Enantio- and Diastereoselective Transformations for this compound Derivatives
| Reaction Type | Potential Chiral Catalyst | Expected Outcome |
| Asymmetric Hydrogenation of the Aromatic Ring | Chiral Rhodium or Ruthenium Complexes | Enantioenriched difluorinated cyclic amino esters |
| Enantioselective N-Functionalization | Chiral Lewis Acids or Organocatalysts | Chiral N-substituted derivatives |
| Diastereoselective Cycloaddition Reactions | Metal-based or Organocatalysts | Stereochemically defined heterocyclic scaffolds |
Photoredox and Electrochemical Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds due to its mild reaction conditions and high functional group tolerance. mdpi.com The application of photoredox catalysis to this compound could unlock novel reaction pathways. For example, photoredox-mediated trifluoromethylation of aniline (B41778) derivatives has been successfully demonstrated, suggesting the feasibility of similar transformations on this difluorinated analog. mdpi.comresearchgate.net
Electrochemical methods offer a green and efficient alternative for selective fluorination and other transformations. nih.gov The electrochemical behavior of this compound is largely unexplored. Future studies could investigate its oxidation and reduction potentials to design novel synthetic strategies. For instance, electrochemical Shono oxidation could be a viable strategy for the functionalization of the amine group or adjacent positions. chemrxiv.org
Table 2: Potential Photoredox and Electrochemical Reactions of this compound
| Transformation | Method | Potential Reagents/Conditions | Potential Products |
| C-H Functionalization | Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complex), Radical Precursor | Functionalized aniline derivatives |
| N-Arylation | Photoredox Catalysis | Aryl halide, Photocatalyst, Base | N-Aryl derivatives |
| Anodic Fluorination | Electrochemistry | Fluoride ion source, Aprotic solvent | Further fluorinated derivatives |
| Electrosynthesis of Heterocycles | Electrochemistry | Controlled potential electrolysis | Fused heterocyclic systems |
Expansion of Application Scope
Beyond its current use as a pharmaceutical intermediate, the unique properties of this compound could be leveraged in emerging scientific fields.
Exploration in Emerging Fields (e.g., Chemical Biology, Supramolecular Chemistry)
In chemical biology, the difluorinated benzene (B151609) ring of this compound could serve as a ¹⁹F NMR probe to study biological systems. The fluorine atoms provide a unique spectroscopic handle for monitoring molecular interactions and cellular localization. Furthermore, derivatives of this compound could be designed as enzyme inhibitors or fluorescent probes.
The field of supramolecular chemistry could benefit from the incorporation of the 2-amino-4,5-difluorobenzoyl moiety into larger molecular architectures. The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, influencing the self-assembly and host-guest recognition properties of supramolecular systems.
Design of New Bioactive and Functional Materials
The structural motif of this compound is a valuable building block for the design of new bioactive molecules. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability. semanticscholar.orgmdpi.com By derivatizing this compound, novel compounds with potential therapeutic applications could be synthesized. For example, it is a precursor in the production of enogrel, a drug for cardiovascular applications. nbinno.com
In materials science, polymers and other functional materials incorporating the 2-amino-4,5-difluorobenzoyl unit could exhibit unique properties. The fluorine content can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications in areas like electronics and advanced coatings.
Advanced Mechanistic Probes and Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. Advanced spectroscopic techniques can provide valuable insights into reaction intermediates and transition states.
In-situ reaction monitoring using techniques like FTIR and Raman spectroscopy can enable real-time analysis of reaction kinetics and pathways. mt.comspectroscopyonline.com This approach allows for rapid optimization of reaction conditions and a more thorough understanding of the underlying mechanisms. Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict the reactivity and regioselectivity of reactions involving this compound and its derivatives, guiding experimental design. scielo.org.mx
In Situ Spectroscopic Investigations
To date, the majority of studies involving this compound have focused on its synthesis and its use as a building block in multi-step synthetic sequences. A significant opportunity for future research lies in the detailed mechanistic investigation of its reactions using in situ spectroscopic techniques.
Reaction Monitoring: Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information on the consumption of reactants, the formation of intermediates, and the generation of products. For instance, monitoring the cyclization reactions of this compound to form heterocyclic systems would allow for the identification of transient intermediates and the determination of reaction kinetics. This data is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. A study on manganese-mediated C–H bond activation of fluorinated aromatics utilized in situ IR and NMR spectroscopy to elucidate the reaction kinetics and the effect of substituents, providing a precedent for similar investigations on this compound acs.orgwhiterose.ac.uk.
Intermediate Characterization: The fluorine atoms in this compound make ¹⁹F NMR a particularly powerful tool for mechanistic studies. Changes in the chemical shifts of the fluorine nuclei can provide detailed insights into the electronic environment of the molecule as it proceeds through a reaction. This could be especially valuable for studying reactions where the fluorine atoms play a direct role in influencing regioselectivity or reactivity. The application of ¹⁹F NMR has been demonstrated for the content determination of various fluorinated pharmaceuticals and could be readily adapted for mechanistic investigations nih.gov.
Exploring Reaction Pathways: In situ spectroscopic studies could be employed to explore novel reactivity patterns. For example, by monitoring reactions under different conditions (e.g., varying catalysts, solvents, or temperatures), it may be possible to steer the reaction towards new products. The development of regiodivergent intermolecular cyclization reactions, where the outcome is controlled by the choice of reagents, highlights the potential for discovering new synthetic methodologies through careful mechanistic studies beilstein-journals.org.
Computational Mechanistic Refinement
Complementary to experimental investigations, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the reactivity of this compound at a molecular level.
Transition State Analysis: DFT calculations can be used to model the transition states of reactions involving this compound. This allows for the determination of activation energies and the prediction of the most favorable reaction pathways. Such studies can explain observed regioselectivities and stereoselectivities in reactions such as cycloadditions or nucleophilic aromatic substitutions. DFT has been successfully used to investigate the mechanisms and stereoselectivities of various organic reactions, including cycloadditions and organocatalyzed reactions rsc.orgpku.edu.cnmdpi.com.
Understanding Substituent Effects: The electronic effects of the two fluorine atoms and the amino group are critical in dictating the molecule's reactivity. Computational studies can quantify these effects by calculating molecular orbital energies, charge distributions, and electrostatic potentials. This understanding is essential for predicting how the molecule will behave in different chemical environments and for designing new reactions. DFT studies on p-aminobenzoic acid have provided valuable information on its electronic structure and thermochemistry, which can serve as a basis for similar investigations on its fluorinated analogue researchgate.net.
Predicting Novel Reactivity: Computational models can be used to screen for potential new reactions and to identify promising catalysts. For example, by modeling the interaction of this compound with various transition metal catalysts, it may be possible to predict new C-H activation or cross-coupling reactions. Theoretical studies on the photodegradation mechanism of other aromatic compounds have demonstrated the power of computational chemistry in predicting reaction outcomes and understanding complex chemical processes nih.gov.
Challenges and Opportunities in the Synthesis and Application of Difluorinated Aminobenzoates
The growing importance of fluorinated compounds in pharmaceuticals and materials science presents both challenges and significant opportunities for the synthesis and application of difluorinated aminobenzoates like this compound.
Challenges:
Harsh Reaction Conditions: Many fluorination reactions require harsh conditions, such as the use of corrosive or toxic reagents and high temperatures. These conditions can limit the functional group tolerance of the reaction and pose safety and environmental concerns. The development of milder and more sustainable fluorination methods is crucial for the broader application of these compounds.
Cost of Fluorinating Reagents: Many reagents used to introduce fluorine atoms into organic molecules are expensive, which can be a significant barrier to their use in large-scale industrial synthesis. The development of more cost-effective fluorinating agents and catalytic methods is needed to make the synthesis of difluorinated aminobenzoates more economically viable.
Opportunities:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-amino-4,5-difluorobenzoate, and how do they influence experimental design?
- Answer : The compound (C₈H₇F₂NO₂, MW 187.14 g/mol) has a density of 1.4±0.1 g/cm³ and a boiling point of 274.1±40.0 °C at 760 mmHg . These properties are critical for solvent selection (e.g., high-polarity solvents for dissolution) and reaction setup (e.g., reflux conditions near 274°C). The amino and fluorine substituents contribute to its polarity, requiring inert atmospheres to prevent hydrolysis during synthesis .
Q. What synthetic routes are reported for this compound?
- Answer : While direct synthesis is not detailed in the evidence, analogous compounds (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) are synthesized via halogenation and amination of benzoic acid precursors . For this compound, a plausible route involves:
Fluorination of methyl 2-aminobenzoate using fluorinating agents like DAST (diethylaminosulfur trifluoride).
Selective protection/deprotection of the amino group to avoid side reactions .
Reaction conditions (temperature, catalysts) must be optimized to manage fluorine’s electronegativity and steric effects .
Q. How should researchers handle discrepancies in reported physical data (e.g., boiling point ranges)?
- Answer : Large uncertainties (e.g., boiling point ±40°C ) may arise from impurities or measurement techniques. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with spectral data (e.g., ¹H NMR in DMSO-d₆ ). Reproduce experiments under controlled conditions and document deviations .
Advanced Research Questions
Q. What analytical methods are recommended for confirming the structure of this compound?
- Answer :
Q. How can researchers optimize the synthesis yield of this compound derivatives for biological studies?
- Answer : Derivatives (e.g., triazine-linked analogs ) require regioselective coupling. Strategies include:
- Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling with aryl boronic acids.
- Protection : Temporarily protect the amino group with Boc anhydride to prevent side reactions during fluorination .
Monitor reaction progress via TLC (hexane/EtOH 1:1) and optimize stoichiometry to reduce byproducts .
Q. What biological activities are plausible for this compound based on structural analogs?
- Answer : Analogous fluorinated benzoates exhibit:
Q. How should researchers address toxicity and safety concerns during handling?
- Answer : Refer to MSDS guidelines:
- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact .
- First Aid : Flush eyes with water for 15+ minutes; rinse skin with soap/water .
- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
